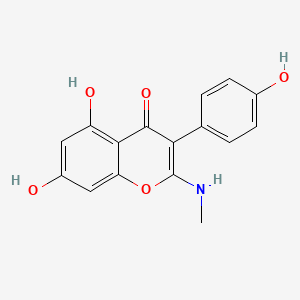

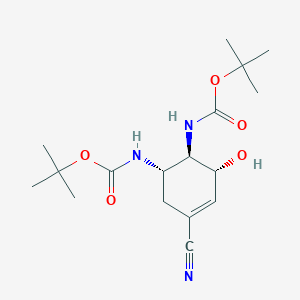

5,7-Dihydroxy-3-(4-hydroxyphenyl)-2-(methylamino)-4H-chromen-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5,7-Dihydroxy-3-(4-hydroxyphenyl)-2-(methylamino)-4H-chromen-4-one is a flavonoid derivative known for its diverse biological activities. This compound belongs to the class of oxygen-containing heterocycles and is structurally related to chroman-4-one derivatives. It exhibits a broad range of pharmacological properties, making it a significant subject of scientific research.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dihydroxy-3-(4-hydroxyphenyl)-2-(methylamino)-4H-chromen-4-one typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate phenolic and amine precursors.

Condensation Reaction: The phenolic compound undergoes a condensation reaction with the amine in the presence of a suitable catalyst.

Cyclization: The intermediate product is then cyclized to form the chromen-4-one structure.

Hydroxylation: Hydroxyl groups are introduced at the 5 and 7 positions through selective hydroxylation reactions.

Industrial Production Methods

Industrial production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This includes:

Catalysts: Using efficient catalysts to enhance the reaction rate.

Temperature and Pressure: Controlling temperature and pressure to favor the desired reaction pathway.

Purification: Employing purification techniques such as recrystallization and chromatography to isolate the final product.

化学反応の分析

反応の種類

5,7-ジヒドロキシ-3-(4-ヒドロキシフェニル)-2-(メチルアミノ)-4H-クロメン-4-オンは、さまざまな化学反応を起こします。これには以下が含まれます。

酸化: この化合物は、キノンを形成するように酸化することができます。

還元: 還元反応は、それをジヒドロ誘導体に転換させることができます。

置換: 求電子置換反応と求核置換反応は、異なる官能基を導入することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素が含まれます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

置換: ハロゲンやアルキル化剤などの試薬は、制御された条件下で使用されます。

主要な生成物

酸化: キノン誘導体。

還元: ジヒドロ誘導体。

置換: さまざまな置換フラボノイド誘導体。

4. 科学研究での応用

5,7-ジヒドロキシ-3-(4-ヒドロキシフェニル)-2-(メチルアミノ)-4H-クロメン-4-オンは、数多くの科学研究での応用があります。

化学: 複雑な有機分子の合成のためのビルディングブロックとして使用されます。

生物学: その抗酸化作用と抗炎症作用について研究されています。

医学: がん、心血管疾患、神経変性疾患の治療における潜在的な治療効果について調査されています。

産業: 医薬品や栄養補助食品の開発に利用されています。

科学的研究の応用

5,7-Dihydroxy-3-(4-hydroxyphenyl)-2-(methylamino)-4H-chromen-4-one has numerous scientific research applications:

Chemistry: Used as a building block for synthesizing complex organic molecules.

Biology: Studied for its antioxidant and anti-inflammatory properties.

Medicine: Investigated for potential therapeutic effects in treating cancer, cardiovascular diseases, and neurodegenerative disorders.

Industry: Utilized in the development of pharmaceuticals and nutraceuticals.

作用機序

この化合物は、さまざまな分子標的と経路を通じてその効果を発揮します。

抗酸化作用: フリーラジカルを捕捉し、酸化ストレスを軽減します。

抗炎症作用: 炎症性サイトカインと酵素を阻害します。

抗がん作用: がん細胞においてアポトーシスを誘導し、細胞増殖を阻害します。

神経保護作用: 神経細胞の生存と機能に関与するシグナル伝達経路を調節します。

類似化合物との比較

類似化合物

ケルセチン: 抗酸化作用と抗炎症作用が類似するフラボノイド。

ケンフェロール: 抗がん作用と心臓保護作用で知られる別のフラボノイド。

ルテオリン: 神経保護作用と抗炎症作用を示します。

独自性

5,7-ジヒドロキシ-3-(4-ヒドロキシフェニル)-2-(メチルアミノ)-4H-クロメン-4-オンは、その特定の構造的特徴とメチルアミノ基の存在により、他のフラボノイドと比較して、その生物活性和特異性を高めています。

特性

分子式 |

C16H13NO5 |

|---|---|

分子量 |

299.28 g/mol |

IUPAC名 |

5,7-dihydroxy-3-(4-hydroxyphenyl)-2-(methylamino)chromen-4-one |

InChI |

InChI=1S/C16H13NO5/c1-17-16-13(8-2-4-9(18)5-3-8)15(21)14-11(20)6-10(19)7-12(14)22-16/h2-7,17-20H,1H3 |

InChIキー |

NFLGSYLIUJUHEI-UHFFFAOYSA-N |

正規SMILES |

CNC1=C(C(=O)C2=C(C=C(C=C2O1)O)O)C3=CC=C(C=C3)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4H-1-Benzopyran-4-one, 3-[(3,4-dimethoxyphenyl)methyl]-](/img/structure/B11834175.png)

![Ethyl 6-((tert-butoxycarbonyl)amino)spiro[2.5]octane-1-carboxylate](/img/structure/B11834234.png)

![2-Amino-4-phenyl-5H-chromeno[3,4-C]pyridine-1-carbonitrile](/img/structure/B11834248.png)

![2,3-Dimethoxyisoindolo[2,1-b]isoquinolin-5(7H)-one](/img/structure/B11834261.png)

![4-Chloro-7-(4-chlorobenzyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11834274.png)

![11-phenoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline](/img/structure/B11834282.png)